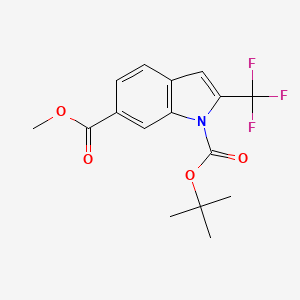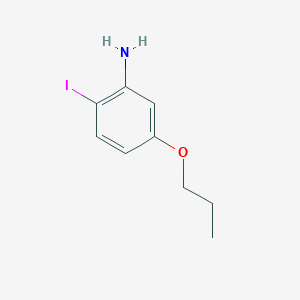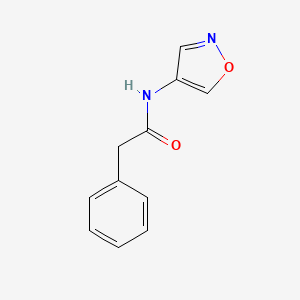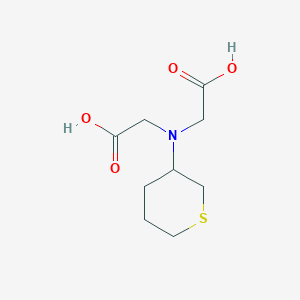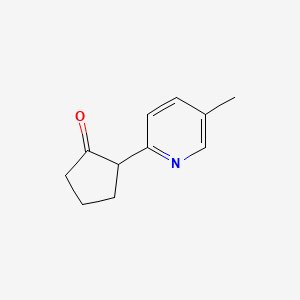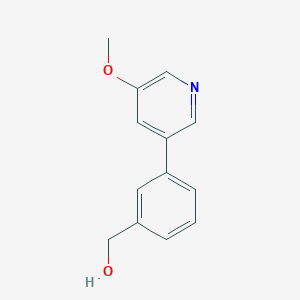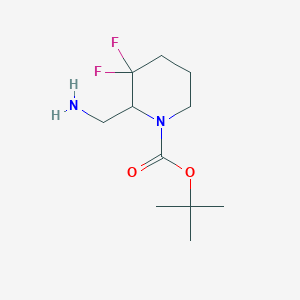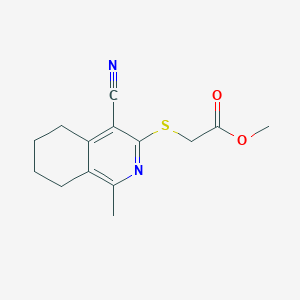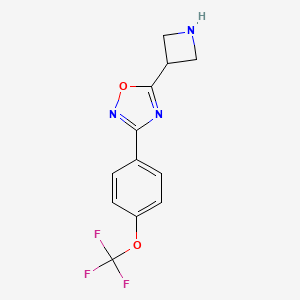
5-(Azetidin-3-yl)-3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Azetidin-3-yl)-3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazole is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. The compound features an azetidine ring, a trifluoromethoxy-substituted phenyl group, and an oxadiazole ring, making it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Azetidin-3-yl)-3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazole typically involves the following steps:
Formation of the Azetidine Ring: This can be achieved through the cyclization of appropriate precursors under basic conditions.
Introduction of the Trifluoromethoxy Group: This step involves the substitution of a hydrogen atom on the phenyl ring with a trifluoromethoxy group, often using reagents like trifluoromethoxybenzene.
Formation of the Oxadiazole Ring: This is typically done through cyclization reactions involving hydrazides and carboxylic acids or their derivatives.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Azetidin-3-yl)-3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxadiazole derivatives.
Reduction: Reduction reactions can modify the oxadiazole ring or other functional groups.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxadiazole derivatives, while substitution could introduce new functional groups to the phenyl ring.
Applications De Recherche Scientifique
5-(Azetidin-3-yl)-3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-(Azetidin-3-yl)-3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes or receptors, potentially inhibiting or activating specific biological processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(Azetidin-3-yl)-3-phenyl-1,2,4-oxadiazole: Lacks the trifluoromethoxy group, which may affect its reactivity and biological activity.
3-(4-Methoxyphenyl)-5-(azetidin-3-yl)-1,2,4-oxadiazole: Contains a methoxy group instead of a trifluoromethoxy group, leading to different chemical properties.
Uniqueness
The presence of the trifluoromethoxy group in 5-(Azetidin-3-yl)-3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazole makes it unique compared to similar compounds. This group can enhance the compound’s stability, reactivity, and potential biological activity, making it a valuable molecule for various applications.
Propriétés
Formule moléculaire |
C12H10F3N3O2 |
|---|---|
Poids moléculaire |
285.22 g/mol |
Nom IUPAC |
5-(azetidin-3-yl)-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole |
InChI |
InChI=1S/C12H10F3N3O2/c13-12(14,15)19-9-3-1-7(2-4-9)10-17-11(20-18-10)8-5-16-6-8/h1-4,8,16H,5-6H2 |
Clé InChI |
AFAFYYLMSPPUDF-UHFFFAOYSA-N |
SMILES canonique |
C1C(CN1)C2=NC(=NO2)C3=CC=C(C=C3)OC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(tert-Butoxycarbonyl)-2,2-difluoro-5-azaspiro[2.3]hexane-1-carboxylic acid](/img/structure/B12995494.png)
